N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2,3)15-11-22-17(19-15)20-16(21)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVVANRPNUMHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 4-tert-butyl-1,3-thiazole-2-amine with naphthalene-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
- N-(4-bromophenyl)naphthalene-2-carboxamide (): Replaces the thiazole-tert-butyl group with a bromophenyl substituent.
- N-(pyridin-4-yl)naphthalene-2-carboxamide (): Features a pyridine ring instead of thiazole, with partial protonation influencing hydrogen-bonding networks.
Table 1: Structural Features of Analogous Carboxamides
*Prediction based on tert-butyl’s steric bulk disrupting planarity compared to smaller substituents .
Challenges and Innovations
- Synthetic Hurdles : Thiazole rings require specialized coupling agents (e.g., EDCI/HOBt) for amidation, unlike more reactive anilines or pyridines .
- Structural Analysis : SHELX software () is critical for resolving complex crystallographic features, such as twin laws observed in naphthalene-carboxamide derivatives .
Biological Activity
N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, including:
- Antitumor Activity : The thiazole moiety has been linked to significant cytotoxic effects against various cancer cell lines.
- Anticonvulsant Properties : Some derivatives of thiazole compounds have shown promise in treating seizure disorders.
- Antimicrobial Effects : Certain thiazole-containing compounds demonstrate antibacterial and antifungal properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring plays a crucial role in modulating these interactions, enhancing the compound's efficacy against various biological targets.
Antitumor Mechanism
Research indicates that the presence of the thiazole ring is essential for cytotoxic activity. For instance, compounds similar to this compound have exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor effects. The structure-activity relationship suggests that electron-donating groups on the phenyl ring enhance activity by stabilizing interactions with target proteins involved in cell proliferation and apoptosis pathways .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the thiazole and naphthalene moieties can significantly impact the biological activity of the compound. Key findings include:
| Compound Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increase in cytotoxicity |
| Halogen substitutions | Altered binding affinity |
| Lengthening carbon chains | Enhanced lipophilicity |
Case Studies
- Antitumor Efficacy : A study evaluating the efficacy of various thiazole derivatives found that compounds with similar structures to this compound exhibited IC50 values below 10 µM against A431 and Jurkat cell lines. The study emphasized the importance of hydrophobic interactions in enhancing cytotoxicity .
- Anticonvulsant Activity : In another investigation, a derivative containing the thiazole ring demonstrated significant anticonvulsant properties in animal models. The compound effectively reduced seizure duration and frequency, suggesting potential therapeutic applications in epilepsy .
- Antimicrobial Properties : Research into the antimicrobial effects revealed that certain derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Q & A
Basic: What synthetic methodologies are commonly employed for N-(4-tert-butyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide?
Answer:
The synthesis typically involves two key steps: (1) thiazole ring formation and (2) carboxamide coupling .
- Thiazole synthesis : Reacting tert-butyl-substituted thiourea with α-haloketones (e.g., phenacyl bromide) in DMF/K₂CO₃ under reflux yields the 4-tert-butylthiazole core .
- Carboxamide coupling : Naphthalene-2-carboxylic acid is activated via CDI (1,1'-carbonyldiimidazole) or HATU, followed by reaction with the thiazole-2-amine intermediate .
Key optimization : Use anhydrous conditions and monitor via TLC (n-hexane:ethyl acetate, 9:1) .
Advanced: How can low yields in the carboxamide coupling step be systematically addressed?
Answer:
Low yields often stem from incomplete activation of the carboxylic acid or steric hindrance from the tert-butyl group.
- Activation : Replace traditional coupling agents (e.g., DCC) with HATU or PyBOP to enhance reactivity .
- Solvent optimization : Switch from DMF to DMA (dimethylacetamide) to reduce viscosity and improve mixing .
- Temperature control : Conduct reactions at 0–5°C to minimize side reactions, then warm gradually .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?
Answer:
- ¹H/¹³C NMR : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and naphthalene aromatic signals (δ 7.5–8.5 ppm) .
- X-ray crystallography : Resolve hydrogen bonding (e.g., N—H⋯S/N—H⋯N) and π-π stacking (center-center distance ~3.59 Å) using SHELXL-97 with twin refinement (twin law [100 010 101]) .
Data example : Dihedral angles between thiazole and naphthalene planes range from 9.5° to 11.3° .
Advanced: How to resolve ambiguities in crystallographic data caused by twinning or disorder?
Answer:
- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twin fractions (e.g., 0.357:0.643 ratio) .
- Disorder handling : Apply ISOR/SADI restraints to stabilize anisotropic displacement parameters for the tert-butyl group .
- Validation tools : Check Rint (<5%) and CC (≥0.8) using PLATON .
Basic: What biological assays are suitable for evaluating its bioactivity?
Answer:
- Enzyme inhibition : CDK2/PTPN2 inhibition assays (IC₅₀ determination via fluorescence polarization) .
- Antitumor activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values compared to cisplatin .
- Insecticidal screening : Diet incorporation assays against Plutella xylostella larvae, monitoring mortality rates over 72h .
Advanced: How to design mechanistic studies for its enzyme-targeted activity?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1AQ1). Focus on hydrogen bonds between the carboxamide and Glu81/Lys89 residues .
- Kinetic analysis : Conduct Lineweaver-Burk plots to identify inhibition type (competitive vs. non-competitive) .
- Mutagenesis : Validate binding sites by expressing CDK2 mutants (e.g., K89A) and comparing inhibition profiles .
Basic: How to troubleshoot solubility issues in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- pH adjustment : Dissolve in PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Answer:
- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors using Random Forest algorithms .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex .
Validation : Compare predicted vs. experimental IC₅₀ values (R² >0.7 acceptable) .
Basic: How to confirm the absence of synthetic byproducts?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities; target purity ≥95% .
- HRMS : Match [M+H]<sup>+</sup> to theoretical m/z (e.g., 365.1324 for C₁₉H₂₁N₂O₂S) .
Advanced: What strategies mitigate oxidative degradation during storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
